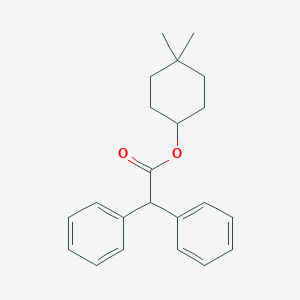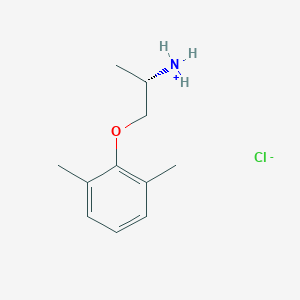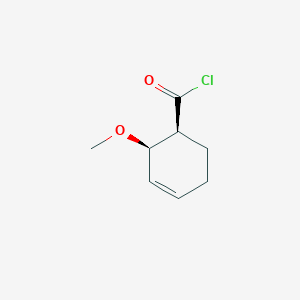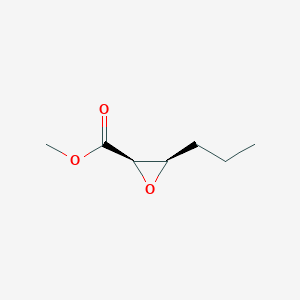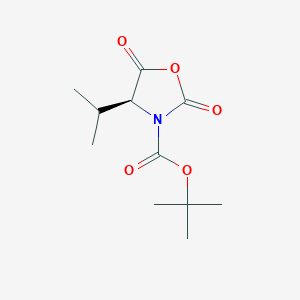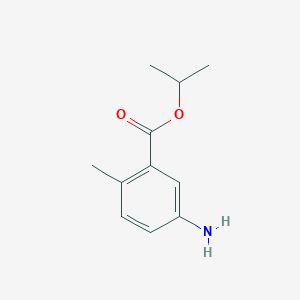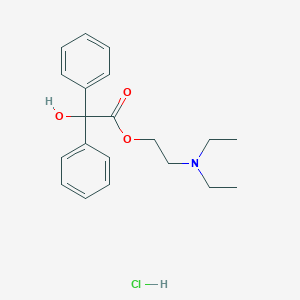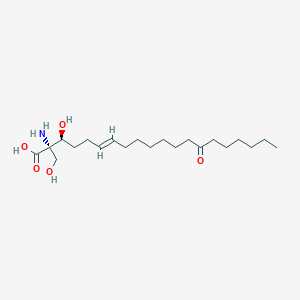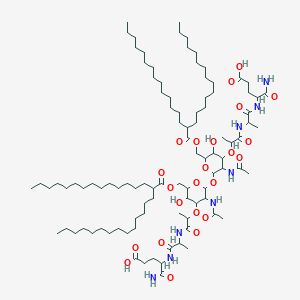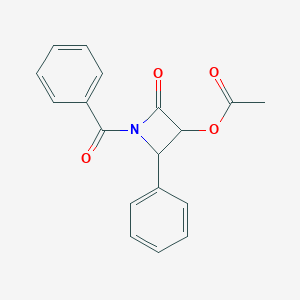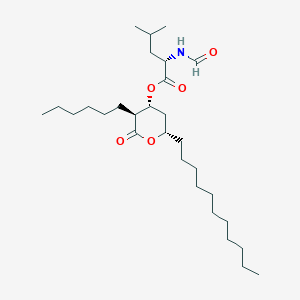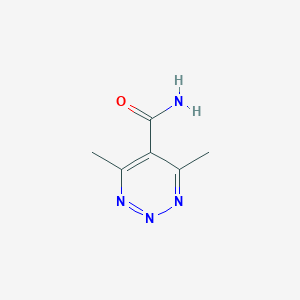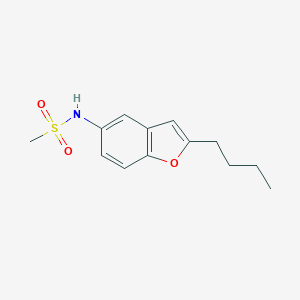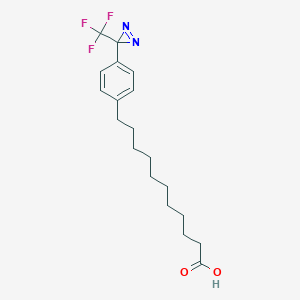
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related diazirine-containing compounds has been explored. For instance, the photolysis of a diazirine compound in different media has been studied, which resulted in the formation of azine-isomers and hydrocarbons as main products, as well as the formation of a diazo-compound upon warming up after photolysis in an N-2 matrix . This suggests that the synthesis of diazirine-containing compounds like 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid may involve photochemical reactions and could yield various isomers and decomposition products depending on the reaction conditions.
Molecular Structure Analysis
The stereochemistry of a related compound, 11-Hydroxy-1,3,5,7,11-pentamethyl-2,4,6,8-tetraoxatricyclo[3.3.3.0(3,7)]undecan-9-one, has been analyzed, revealing an equilibrium between different conformers . This indicates that the molecular structure of compounds with similar backbones can exhibit conformational flexibility, which could also be true for the compound .
Chemical Reactions Analysis
The papers do not provide direct information on the chemical reactions of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid. However, the synthesis of functionalized trifluoromethylated compounds through multi-component reactions (MCRs) has been reported . This suggests that the compound of interest may also undergo various chemical reactions, potentially including MCRs, to introduce different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid are not directly discussed in the provided papers. However, the chemo-enzymatic synthesis of related compounds from ricinoleic acid has been investigated, which provides insights into the potential reactivity and transformation of similar long-chain carboxylic acids . The presence of a trifluoromethyl group and a diazirinyl moiety in the compound of interest would likely influence its physical properties, such as volatility and solubility, as well as its reactivity in chemical transformations.
Applications De Recherche Scientifique
Microbial Synthesis and Material Properties
Microbial Synthesis and Characterization of Polyhydroxyalkanoates Microbial poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups, including compounds like 11-(4-fluorophenoxy)undecanoic acid, were synthesized by Pseudomonas putida. The study highlighted that the incorporation of fluorine atoms into the side chain of PHA significantly altered its physical properties, resulting in materials with higher crystallinity and melting points compared to other medium chain length PHAs. The fluorinated PHAs also exhibited water-shedding properties due to their surface contact angle characteristics. The research indicated that the number of fluorine atoms substituted in the carbon source impacted cell growth and polymer production, suggesting a complex interplay between the fluorinated compound structure and microbial synthesis efficiency (Takagi et al., 2004).
Material Synthesis and Chemical Reactions
First Synthesis of Functionalized Trifluoromethylated Compounds Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized via one-pot multi-component reactions. These reactions were catalyzed by Et3N, and the study explored the influence of catalyst and temperature on reaction efficiency and yield. The research provided insights into the synthesis of complex trifluoromethylated compounds, potentially relevant to the synthesis and characterization of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid (Li et al., 2014).
Photoaffinity Labeling and Cross-Linking
Synthesis and Tritium Labeling of Aromatic Diazirine Building Blocks The study discussed the synthesis of bifunctional 3-phenyl-3-(trifluoromethyl)diazirinyl building blocks, designed for chemical reactivity towards a wide range of functional groups in proteins and small molecules. These building blocks were synthesized, including their tritiated versions, to be used as photoactivatable tags for labeling proteins or small molecules via cross-linking or site-directed photoaffinity labeling techniques. This research might be closely related to the applications of 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid in biochemistry and molecular biology, due to the similar chemical structure and potential for protein interaction studies (Ambroise et al., 2001).
Biomolecular Interaction Studies
A Fluorescent Fatty Acid Probe for Protein Binding The compound 11‐(Dansylamino) undecanoic acid (DAUDA) was studied as a fluorescent probe to determine binding sites for human serum albumin (HSA). The structure of the HSA-Myristate-DAUDA ternary complex was reported, showing the presence of two DAUDA molecules at fatty acid binding sites of HSA. This study is relevant in the context of understanding the binding interactions of similar long-chain fatty acid derivatives with proteins (Wang et al., 2011).
Propriétés
IUPAC Name |
11-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]undecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O2/c20-19(21,22)18(23-24-18)16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(25)26/h11-14H,1-10H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTCSIXGLCFXSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCC(=O)O)C2(N=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150337 |
Source


|
| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |
CAS RN |
113274-80-9 |
Source


|
| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113274809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(4-(3-(Trifluoromethyl)diazirinyl)phenyl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

